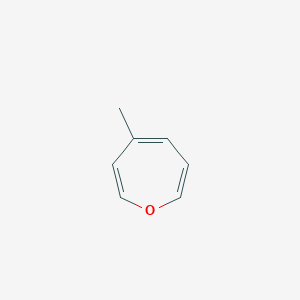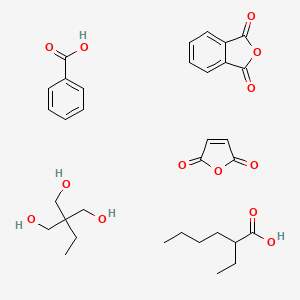
2-Benzofuran-1,3-dione;benzoic acid;2-ethylhexanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;furan-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione, benzoate 2-ethylhexanoate is a complex polymeric compound It is synthesized through the polymerization of 1,3-isobenzofurandione, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 2,5-furandione, followed by esterification with benzoate and 2-ethylhexanoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione, benzoate 2-ethylhexanoate involves several steps:
Polymerization: The initial step involves the polymerization of 1,3-isobenzofurandione with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymeric structure.
Esterification: The resulting polymer is then subjected to esterification with benzoate and 2-ethylhexanoate. This step is crucial for modifying the polymer’s properties and enhancing its stability and functionality.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced polymerization techniques and reactors. The process involves precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione, benzoate 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, conducted under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while reduction can produce reduced forms with altered functional groups.
Aplicaciones Científicas De Investigación
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione, benzoate 2-ethylhexanoate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing advanced materials and as a catalyst in various chemical reactions.
Biology: Investigated for its potential in drug delivery systems and as a biomaterial for tissue engineering.
Medicine: Explored for its therapeutic properties and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The polymer’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as enhanced drug delivery or improved material properties.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar ester linkages.
Polybutylene terephthalate (PBT): Another polyester with comparable properties.
Polycarbonate: A polymer with similar applications in high-performance materials.
Uniqueness
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,5-furandione, benzoate 2-ethylhexanoate stands out due to its unique combination of monomers and esterification process. This results in a polymer with distinct structural and functional properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
72244-96-3 |
|---|---|
Fórmula molecular |
C33H42O13 |
Peso molecular |
646.7 g/mol |
Nombre IUPAC |
2-benzofuran-1,3-dione;benzoic acid;2-ethylhexanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;furan-2,5-dione |
InChI |
InChI=1S/C8H4O3.C8H16O2.C7H6O2.C6H14O3.C4H2O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-3-5-6-7(4-2)8(9)10;8-7(9)6-4-2-1-3-5-6;1-2-6(3-7,4-8)5-9;5-3-1-2-4(6)7-3/h1-4H;7H,3-6H2,1-2H3,(H,9,10);1-5H,(H,8,9);7-9H,2-5H2,1H3;1-2H |
Clave InChI |
FEEGJPPUKRFCGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O |
Números CAS relacionados |
72244-96-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


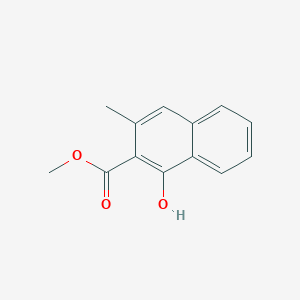
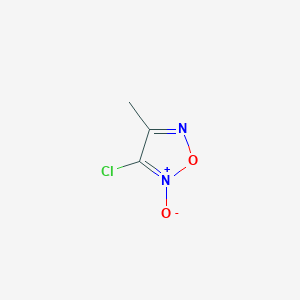
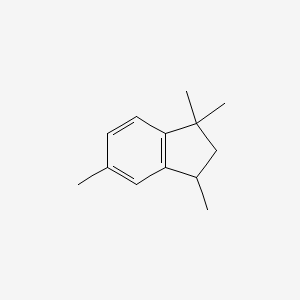

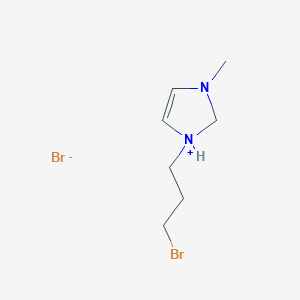

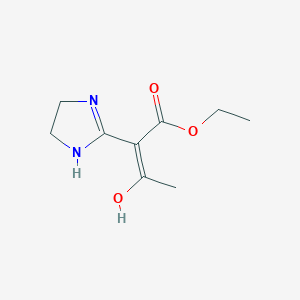
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)
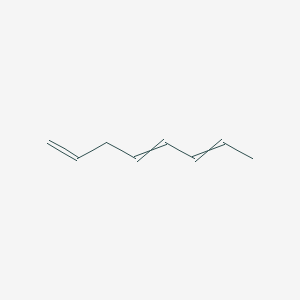
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
![4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B14472011.png)
![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
